(4-Bromothiophen-2-yl)(morpholin-4-yl)methanone
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Overview
Description
(4-Bromothiophen-2-yl)(morpholin-4-yl)methanone is an organic compound that features a brominated thiophene ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)(morpholin-4-yl)methanone typically involves the reaction of 4-bromothiophene-2-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(4-Bromothiophen-2-yl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which (4-Bromothiophen-2-yl)(morpholin-4-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromothiophen-2-yl)methylamine
- (4-Bromothiophen-2-yl)methylthiol
- (4-Bromothiophen-2-yl)methylsulfone
Uniqueness
What sets (4-Bromothiophen-2-yl)(morpholin-4-yl)methanone apart from similar compounds is its combination of a brominated thiophene ring and a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10BrNO2S |
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Molecular Weight |
276.15 g/mol |
IUPAC Name |
(4-bromothiophen-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-5-8(14-6-7)9(12)11-1-3-13-4-2-11/h5-6H,1-4H2 |
InChI Key |
QTRDQMVCHKBZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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